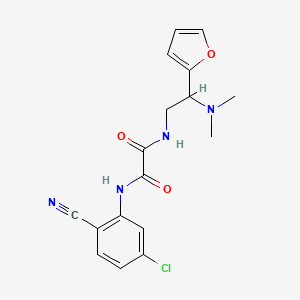

N1-(5-chloro-2-cyanophenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide

CAS No.: 899955-06-7

Cat. No.: VC6749058

Molecular Formula: C17H17ClN4O3

Molecular Weight: 360.8

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 899955-06-7 |

|---|---|

| Molecular Formula | C17H17ClN4O3 |

| Molecular Weight | 360.8 |

| IUPAC Name | N'-(5-chloro-2-cyanophenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]oxamide |

| Standard InChI | InChI=1S/C17H17ClN4O3/c1-22(2)14(15-4-3-7-25-15)10-20-16(23)17(24)21-13-8-12(18)6-5-11(13)9-19/h3-8,14H,10H2,1-2H3,(H,20,23)(H,21,24) |

| Standard InChI Key | JJCFMFFKTSBIMI-UHFFFAOYSA-N |

| SMILES | CN(C)C(CNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)C#N)C2=CC=CO2 |

Introduction

Synthesis Pathways

While specific synthetic routes for this compound are not provided in the results, general methods for synthesizing oxalamides involve:

-

Reaction of Oxalyl Chloride with Amines: Oxalyl chloride reacts with primary or secondary amines to form oxalamides.

-

Example: Reacting oxalyl chloride with 5-chloro-2-cyanoaniline and 2-(dimethylamino)-2-(furan-2-yl)ethylamine.

-

-

Coupling Reactions: Using coupling agents like carbodiimides (e.g., DCC or EDC) to link amines with oxalic acid derivatives.

Medicinal Chemistry

Compounds with similar structures often exhibit:

-

Anticancer Properties: The furan ring and cyanophenyl group may interact with biological targets such as enzymes or DNA.

-

Anti-inflammatory Activity: Oxalamide derivatives have shown potential as inhibitors of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

Material Science

Oxalamides are used as:

-

Precursors for polymers.

-

Stabilizers in materials due to their rigid structures.

Analytical Characterization

To confirm the structure, the following techniques are typically employed:

-

NMR Spectroscopy:

-

Proton () and Carbon () NMR to identify functional groups.

-

Chemical shifts for the furan ring (~6–8 ppm), dimethylamino group (~2–3 ppm), and aromatic protons (~7–8 ppm).

-

-

Mass Spectrometry (MS):

-

Molecular ion peak corresponding to its molecular weight.

-

-

Infrared Spectroscopy (IR):

-

Characteristic peaks for amide groups (~1650 cm).

-

Cyano group stretching (~2200 cm).

-

-

X-Ray Crystallography:

-

To determine the precise three-dimensional structure.

-

Research Directions

Given its structural features, future research could explore:

-

Biological Activity Screening:

-

Testing against cancer cell lines or inflammatory pathways.

-

-

Structure-Activity Relationship (SAR) Studies:

-

Modifying substituents on the phenyl or furan rings to optimize activity.

-

-

Molecular Docking Simulations:

-

Predicting binding affinity to biological targets like enzymes or receptors.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume